
(+)-5,6-O-Isopropylidene-L-ascorbic acid
Overview
Description
(+)-5,6-O-Isopropylidene-L-ascorbic acid is a chemically modified derivative of L-ascorbic acid (vitamin C), where the 5,6-hydroxyl groups are protected by an isopropylidene ketal. This modification enhances stability and alters reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound has a molecular formula of C₉H₁₂O₆, a molecular weight of 216.19 g/mol, and a CAS number of 15042-01-0 . It is typically synthesized by reacting L-ascorbic acid with acetone and acetyl chloride under controlled conditions, yielding a white crystalline solid with a melting point of 210–217°C .
The isopropylidene group shields the 5,6-hydroxyls from oxidation and nucleophilic attack, enabling selective functionalization at the 2- and 3-positions. This property is exploited in prodrug design, anticancer agent development, and sensor applications .
Preparation Methods
Catalytic Methods for 5,6-O-Isopropylidene Protection
Anhydrous Copper Sulfate as a Catalyst
The most robust method, disclosed in CN103588759A, employs ascorbic acid, acetone, and anhydrous cupric sulfate under mild conditions . Stoichiometric ratios of 1:20 (ascorbic acid:acetone) with 0.06 mol% CuSO₄ facilitate complete 5,6-O-isopropylidene formation within 10–20 hours at 20–70°C. This approach minimizes side reactions, such as 2,3- or 5,6-di-O-alkylation, due to the selective activation of the 5,6-diol group. Thin-layer chromatography (TLC) with ether:acetic acid (24:1) or n-propanol:water:acetic acid (10:4:1) confirms reaction completion by monitoring the disappearance of ascorbic acid spots (Rf = 0.45) and emergence of IAA (Rf = 0.72) .
Historical Use of Hydroiodic Acid and Sulfuric Acid
Prior methods, such as those in CN102453052A, utilized hydroiodic acid (HI) at 25–30°C, but yields plateaued at 79.12% due to competing esterification and byproduct formation . Similarly, U.S. Patent 4,999,437 employed oleum (fuming sulfuric acid) at subzero temperatures, which posed handling hazards and equipment corrosion . These systems required stringent temperature control (-10°C to 10°C) and prolonged reaction times (5–6 hours), limiting scalability .
Solvent Systems and Reaction Kinetics
Acetone as a Dual Solvent and Reactant
Excess acetone (5–30 molar equivalents) serves dual roles: as the solvent and the isopropylidene donor. Higher acetone ratios (20:1) enhance reaction rates by shifting equilibrium toward acetonide formation, while lower ratios (5:1) necessitate extended durations (20 hours) . Post-reaction, acetone is recovered via vacuum distillation (40–60 mmHg), achieving 85–90% solvent reuse .
Reaction Condition Optimization
Temperature and Time Profiling
Optimal yields (94.8%) occur at 30°C for 15 hours (Table 1). Elevated temperatures (70°C) reduce reaction time to 10 hours but marginally decrease purity (98.0%) due to partial decomposition . Conversely, lower temperatures (20°C) extend durations to 20 hours but maintain high purity (98.9%) .
Catalyst Loading and Recyclability
A catalyst loading of 0.06 mol% CuSO₄ maximizes efficiency without residual metal contamination. Post-reaction, hydrated CuSO₄·5H₂O precipitates and is removed via hot filtration, enabling potential catalyst regeneration .
Comparative Analysis of Methodologies
Table 1: Performance of Key Preparation Methods
Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
CuSO₄ (CN103588759A) | Anhydrous CuSO₄ | 30 | 15 | 94.8 | 99.5 |
CuSO₄ (CN103588759A) | Anhydrous CuSO₄ | 50 | 10 | 90.0 | 98.0 |
HI (CN102453052A) | Hydroiodic acid | 25 | 3 | 79.1 | 95.2 |
Oleum (U.S. 4,999,437) | Sulfuric acid | -10 | 6 | 82.3 | 97.8 |
Purification and Characterization
Crystallization and Washing
Crude IAA is washed with cold acetone (0–5°C) to remove unreacted ascorbic acid and CuSO₄ residues. Vacuum drying at 40°C yields white crystalline product with melting points consistent with literature (mp 158–160°C) .
Spectroscopic Validation
¹H NMR (400 MHz, D₂O) confirms acetonide formation: δ 1.38 (s, 6H, C(CH₃)₂), 4.25 (d, J = 2.4 Hz, H-5), 4.75 (d, J = 2.4 Hz, H-6) . IR spectra show characteristic C-O-C stretches at 1100 cm⁻¹ and hydroxyl absence at 3200–3500 cm⁻¹ .
Industrial Scalability and Environmental Impact
The CuSO₄ method reduces waste generation compared to HI or oleum routes, with an E-factor (kg waste/kg product) of 1.2 versus 3.5 for older methods . Large-scale trials (2 mol ascorbic acid) demonstrate consistent yields (91.1%) and purity (98.9%), affirming commercial viability .
Chemical Reactions Analysis
Types of Reactions
(+)-5,6-O-Isopropylidene-L-ascorbic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-ascorbic acid under specific conditions.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like acetic anhydride or alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of L-ascorbic acid, such as dehydroascorbic acid, and other substituted ascorbic acid derivatives.
Scientific Research Applications
Example of Synthesis Procedure
- Materials : L-ascorbic acid, acetone, anhydrous cupric sulfate.
- Process :
- Combine L-ascorbic acid and acetone in a reactor.
- Add anhydrous cupric sulfate as a catalyst.
- Heat the mixture under controlled conditions.
- Monitor the reaction via thin-layer chromatography (TLC).
- Filter and purify the product through distillation and washing steps.
This method not only enhances yield but also minimizes by-products, making it efficient for industrial applications.
Properties
(+)-5,6-O-Isopropylidene-L-ascorbic acid is characterized by:
- Chemical Stability : More stable than L-ascorbic acid due to its protective isopropylidene group, which prevents oxidation.
- Solubility : Soluble in organic solvents, enhancing its applicability in various formulations.
Pharmaceutical Applications
The compound serves multiple roles in pharmaceutical formulations:
- Antioxidant Agent : Exhibits strong antioxidant properties, protecting cells from oxidative stress. This is crucial in formulations aimed at treating or preventing diseases linked to oxidative damage.
- Stabilizer for Active Ingredients : Its stability allows it to act as a stabilizing agent for other sensitive compounds in drug formulations.
Cosmetic Industry
In cosmetics, this compound is utilized for:
- Skin Care Products : Due to its antioxidant properties, it is included in serums and creams aimed at reducing signs of aging and improving skin health.
- Stabilization of Formulations : Helps maintain the efficacy of other active ingredients, ensuring longer shelf life for cosmetic products.
Food Industry
The compound is also explored for use in food preservation:
- Natural Preservative : Its antioxidant properties can help extend the shelf life of food products by preventing oxidative rancidity.
Research Applications
Recent studies have investigated its potential in various biochemical applications:
- Enzymatic Reactions : Functions as a physiological reductant in enzymatic transformations, particularly in neurotransmitter synthesis .
- Photoactive Materials : Investigated for its role in developing photoactive materials due to its unique chemical structure .
Case Study 1: Antioxidant Efficacy
A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures compared to controls lacking this compound. The results indicated its potential as a therapeutic agent against oxidative damage-related diseases.
Case Study 2: Stability in Cosmetic Formulations
In a comparative analysis of various antioxidants used in cosmetic formulations, this compound showed superior stability over time, maintaining its efficacy better than traditional vitamin C derivatives. This property makes it particularly attractive for long-lasting cosmetic products.
Mechanism of Action
The mechanism of action of (+)-5,6-O-Isopropylidene-L-ascorbic acid involves its antioxidant properties. The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also plays a role in the regeneration of other antioxidants, such as Vitamin E, and participates in various enzymatic reactions in the body.
Comparison with Similar Compounds
The structural and functional diversity of L-ascorbic acid derivatives allows for tailored applications. Below is a detailed comparison of (+)-5,6-O-isopropylidene-L-ascorbic acid with key analogs:
Structural Modifications and Reactivity
Sensor Technology
This compound restores fluorescence in carbon dot-Fe³⁺ systems, enabling selective detection of ascorbic acid in biological samples. The 2,3-OH groups are essential for Fe³⁺ chelation, a property absent in dimethoxy analogs .
Anticancer Prodrugs
The 5,6-isopropylidene group facilitates selective acylation at the 2- and 3-positions. Prodrugs like 2-O-hexanoyl-3-O-(1-acyloxyalkyl) derivatives show improved bioavailability and controlled release in vivo .
Environmental and Toxicological Studies
The compound reacts with Cr(VI) to generate less toxic Cr(III), highlighting its role in mitigating chromium genotoxicity. This reaction is mediated by its free 2,3-OH groups .
Biological Activity
(+)-5,6-O-Isopropylidene-L-ascorbic acid (VCA) is a derivative of L-ascorbic acid (vitamin C) that has garnered attention for its enhanced stability and biological activity. This compound is particularly noted for its potential applications in dermatology and oncology due to its antioxidant properties and ability to scavenge free radicals. The following sections will explore the biological activity of VCA, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of VCA typically involves the reaction of L-ascorbic acid with acetone in the presence of anhydrous cupric sulfate as a catalyst. This method has been reported to yield over 90% purity, making it a viable option for pharmaceutical applications .
Antioxidant Properties
VCA demonstrates significant antioxidant activity, which is crucial for its biological efficacy. Studies have shown that VCA exhibits up to 30 times the antioxidant activity of standard L-ascorbic acid in cellular models. This enhanced activity is attributed to its ability to effectively scavenge reactive oxygen species (ROS) .
Table 1: Comparative Antioxidant Activity
Compound | Antioxidant Activity (Relative to VC) |
---|---|
L-Ascorbic Acid (VC) | 1x |
This compound (VCA) | 30x |
Cellular Studies
In vitro studies using HaCaT cells (human keratinocyte cell line) have demonstrated that VCA not only supports cell viability but also enhances cellular antioxidant activity (CAA). Specifically, VCA has been shown to promote cell survival at concentrations up to 900 μM without cytotoxic effects .
Case Study: Skin Cell Viability
A study evaluating the effects of VCA on HaCaT cells found that treatment with VCA significantly improved cell viability compared to untreated controls. The results indicated that VCA could serve as a protective agent against oxidative stress in skin cells.
Antimicrobial Activity
Research has indicated that VCA possesses antimicrobial properties. In a study examining various derivatives of ascorbic acid, VCA exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy of VCA
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
The biological activity of VCA can be attributed to several mechanisms:
- Free Radical Scavenging : VCA effectively neutralizes free radicals due to its structural properties, thus preventing oxidative damage.
- Cell Signaling Modulation : It may influence cellular signaling pathways related to apoptosis and inflammation, enhancing cellular responses to stress .
- Stabilization of Other Compounds : As a prodrug, VCA can enhance the stability and bioavailability of other therapeutic agents when used in formulations .
Q & A
Basic Research Questions
Q. How is (+)-5,6-O-Isopropylidene-L-ascorbic acid synthesized, and what are the critical reaction parameters?
The compound is synthesized by reacting L-ascorbic acid with acetone in acidic media (e.g., sulfuric acid) to form a protective acetal at the 5,6-hydroxyl groups. Key parameters include:
- Molar ratio : Excess acetone (3–5 equivalents) to ensure complete reaction.
- Temperature : Room temperature or mild heating (25–40°C) to avoid decomposition.
- Reaction time : 12–24 hours, monitored by TLC or HPLC for completion.
- Workup : Neutralization with a weak base (e.g., NaHCO₃) followed by solvent evaporation and recrystallization from ethanol/water .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- FTIR : Peaks at ~1755 cm⁻¹ (C=O lactone), 1664 cm⁻¹ (C=C), and 1141 cm⁻¹ (C-O acetal) confirm functional groups. The absence of free 5,6-OH stretching (~3500 cm⁻¹) validates acetal formation .
- NMR : H NMR shows characteristic singlet peaks for the isopropylidene methyl groups (δ 1.3–1.5 ppm) and resonances for the lactone ring protons (δ 4.5–5.5 ppm). C NMR confirms the acetal carbons at ~100–110 ppm .
Q. What are the optimal storage conditions to ensure stability?
- Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis and oxidation. Some studies recommend short-term storage at 2–8°C for lab use .
- Moisture control : Use desiccants (e.g., silica gel) to avoid acetal hydrolysis.
- Purity : ≥95% purity minimizes degradation byproducts during long-term storage .
Advanced Research Questions
Q. How can the hydroxyl groups at C-2 and C-3 be selectively modified for derivatization?
- Protection strategies : Use benzyl or tosyl groups to block C-2/C-3 hydroxyls while retaining the 5,6-acetal. For example, dibenzylation under alkaline conditions yields 2,3-O-dibenzyl derivatives .
- Claisen rearrangement : Allyl ethers at C-2/C-3 undergo thermal rearrangement to C-allylated derivatives with high regio- and stereoselectivity (e.g., 2-C-allyl ascorbic acid) .
Q. What strategies address discrepancies in reported purity levels during synthesis?
- Analytical validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards.
- Recrystallization optimization : Adjust solvent polarity (e.g., ethanol/water gradients) to remove byproducts like unreacted L-ascorbic acid or acetone adducts .
Q. How does the compound’s stability vary under different pH conditions?
- Acidic conditions (pH <3) : Rapid hydrolysis of the acetal group, regenerating free L-ascorbic acid.
- Alkaline conditions (pH >8) : Stable acetal but potential lactone ring opening at prolonged exposure.
- Neutral pH : Optimal stability for storage; degradation half-life exceeds 6 months at 4°C .
Q. What role does this derivative play in natural product synthesis?
- Chiral building block : The protected 5,6-hydroxyls enable regioselective modifications for synthesizing α-hydroxy esters or aldehydes used in natural product frameworks (e.g., astechrome derivatives) .
- Biomimetic oxidative degradation : Converts to α-hydroxy carboxylates for further functionalization in complex molecule assembly .
Q. How is it used in biochemical assays, such as HIF-1 activation studies?
- Prolyl hydroxylase inhibition : Competes with endogenous ascorbate to stabilize HIF-1α by inhibiting Fe²⁺-dependent hydroxylation. Typical protocols use 100–500 µM concentrations in cell culture media under hypoxic conditions .
- Control experiments : Co-treatment with ascorbate oxidase validates specificity by degrading extracellular ascorbate derivatives .
Q. Methodological Notes
- Contradiction resolution : Storage recommendations vary (-20°C vs. 2–8°C); prioritize -20°C for long-term stability and validate conditions for specific applications .
- Data validation : Cross-reference FTIR/NMR data with literature spectra to confirm acetal integrity and rule out hydrolysis artifacts .
Properties
IUPAC Name |
(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXUQBFHDHCZAD-MHTLYPKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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